p-Hydroxyphenethyl anisate

Description

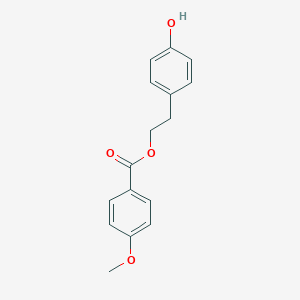

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-15-8-4-13(5-9-15)16(18)20-11-10-12-2-6-14(17)7-3-12/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMAYKYXHOGICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563192 | |

| Record name | 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87932-34-1 | |

| Record name | 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of p-Hydroxyphenethyl anisate?

An In-depth Technical Guide to the Physicochemical Properties of p-Hydroxyphenethyl Anisate

Introduction

This compound, also known by its chemical name 2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate, is a naturally occurring phenolic compound.[1][2] It has been identified as a significant bioactive constituent in several medicinal plants, including Rhodiola sachalinensis, Euphorbia micractina, and notably as a main active ingredient in Notopterygium Radix (the roots of Notopterygium incisum and N. forbesii).[1][3][4] This compound has garnered interest in the scientific community for its diverse biological activities, which include anti-inflammatory, antioxidant, anti-diabetic, and potent anti-melanogenesis properties.[3][5] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its isolation and analysis, and its known biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| CAS Number | 87932-34-1 | [1] |

| Molecular Formula | C₁₆H₁₆O₄ | [1][6] |

| Molecular Weight | 272.296 g/mol | [6] |

| Exact Mass | 272.104 Da | [1] |

| Appearance | Typically exists as a solid at room temperature. | [1] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [1][6] |

| Boiling Point | 446.5 ± 30.0 °C at 760 mmHg (Predicted) | [1][2] |

| Flash Point | 165.4 ± 18.1 °C | [1] |

| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.56 | [1] |

| Refractive Index | 1.582 | [1] |

| pKa | 9.90 ± 0.15 (Predicted) | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Solubility | Soluble in DMSO. May also be formulated in PEG400, Carboxymethyl cellulose, and Tween 80 for in vivo studies. | [1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Chemical Identifiers:

Experimental Protocols

Detailed methodologies for the synthesis, purification, and quantification of this compound are outlined below.

Synthesis

A documented method for the synthesis of this compound involves using 4-hydroxy benzoic acid and methyl 4-hydroxyphenylacetate as starting materials.[7] The molecular structure of the resulting compound is typically verified through elemental analysis and spectroscopic methods such as Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[7]

Purification from Natural Sources

A chromatography-guided approach has been successfully employed to isolate this compound from the concentrated Chinese medicine Qiang Huo.[3][8]

-

Extraction: The process begins with the extraction of the powdered herbal material using methanol.

-

Fractionation: The resulting methanol extract is then fractionated using LH-20 column chromatography.

-

Purification: The target compound is purified from the relevant fractions using preparative C18 High-Performance Liquid Chromatography (HPLC).[3][5][8]

Quantification in Biological Samples

A rapid and sensitive reversed-phase liquid chromatography (RP-LC) method has been developed for the quantification of this compound in rat plasma.[1]

-

Sample Preparation: A liquid-liquid extraction of the plasma sample is performed using ethyl acetate.

-

Chromatographic Separation: The extract is then subjected to RP-LC for separation.

-

Detection: The concentration of the compound is determined using a suitable detector.

This method is crucial for pharmacokinetic studies, as demonstrated in rats following intravenous administration.[7]

Biological Activity and Signaling Pathways

This compound exhibits several significant biological activities, with its role as a melanogenesis inhibitor being particularly well-characterized.

Anti-Melanogenesis Activity

The compound has been identified as a potent inhibitor of melanogenesis in both zebrafish embryos and B16-F1 murine melanoma cells, without showing cytotoxicity at effective concentrations.[3][5][8]

The mechanism of action involves the transcriptional downregulation of key factors in the melanin synthesis pathway:

-

Inhibition of Mitf: this compound suppresses the expression of the Microphthalmia-associated transcription factor (Mitf), which is a master regulator of melanogenesis.[3][8]

-

Downregulation of Tyrosinase: The reduction in Mitf leads to a subsequent decrease in the mRNA and protein levels of tyrosinase, the rate-limiting enzyme in melanin production.[3][8]

-

Reduced Melanin Synthesis: The diminished tyrosinase protein levels and enzymatic activity result in the significant suppression of melanin synthesis.[3][5]

Other Bioactivities

In addition to its anti-melanogenic effects, this compound has been reported to possess:

-

Anti-inflammatory and Antioxidant Properties: It has been shown to reduce levels of inflammatory factors like IL-6 and increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase in diabetic nephropathy models.[3][5]

-

Anti-diabetic Effects: Studies indicate it can improve blood glucose levels and kidney function in models of diabetic nephropathy.[3]

These properties suggest that this compound is a promising candidate for further investigation in the development of therapeutic agents for skin depigmentation, inflammatory conditions, and metabolic disorders.

References

- 1. This compound | bioactive compound | CAS# 87932-34-1 | InvivoChem [invivochem.com]

- 2. 4-Methoxybenzoic acid 2-(4-hydroxyphenyl)ethyl ester | 87932-34-1 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | CAS#:87932-34-1 | Chemsrc [m.chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Anti-Melanogenic Action of p-Hydroxyphenethyl Anisate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of p-hydroxyphenethyl anisate (HP), a promising natural compound with potent anti-melanogenic properties. This document details the molecular pathways affected by HP, presents key quantitative data from in-vitro and in-vivo studies, and outlines the experimental protocols used to elucidate its activity.

Core Mechanism of Action: A Multi-Faceted Approach to Depigmentation

This compound exerts its anti-melanogenic effects through a multi-level inhibitory mechanism.[1] Primarily, it functions by downregulating the expression of key melanogenic enzymes and transcription factors, leading to a reduction in melanin synthesis.[1][2] The compound has been shown to be non-toxic at effective concentrations, highlighting its potential for cosmetic and therapeutic applications in skin depigmentation.[1][2]

The central point of intervention for this compound is the transcriptional regulation of melanogenesis. It significantly suppresses the expression of Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte differentiation and the transcription of crucial melanogenic enzymes.[1][2] By downregulating MITF, this compound consequently reduces the mRNA and protein levels of tyrosinase (TYR), the rate-limiting enzyme in melanin biosynthesis.[1][2] This leads to a marked inhibition of cellular tyrosinase activity and a subsequent decrease in melanin production.[1][2]

The upstream signaling cascade implicated in the action of this compound is the cAMP/PKA/CREB pathway.[1] It is suggested that HP may interfere with this pathway, potentially at the level of cAMP response element-binding protein (CREB) activation, which would in turn suppress the transcription of its target gene, MITF.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the anti-melanogenic effects of this compound.

| Assay | Model System | Treatment | Concentration (µM) | Result | Reference |

| Melanin Content | IBMX-stimulated B16-F1 cells | This compound | 1 | ~15% reduction | [1] |

| 3 | ~30% reduction | [1] | |||

| 10 | ~50% reduction | [1] | |||

| Cellular Tyrosinase Activity | IBMX-stimulated B16-F1 cells | This compound | 1 | ~10% inhibition | [1] |

| 3 | ~25% inhibition | [1] | |||

| 10 | ~45% inhibition | [1] | |||

| Tyrosinase (Tyr) Protein Expression | IBMX-stimulated B16-F1 cells | This compound | 1, 3, 10 | Dose-dependent decrease | [1] |

| Tyrosinase (Tyr) mRNA Expression | IBMX-stimulated B16-F1 cells | This compound | 1, 3, 10 | Dose-dependent decrease | [1] |

| MITF mRNA Expression | IBMX-stimulated B16-F1 cells | This compound | 1, 3, 10 | Dose-dependent decrease | [1] |

| Cell Viability | B16-F1 cells | This compound | up to 10 | No significant effect | [1][2] |

| Embryo Viability | Zebrafish embryos | This compound | up to 10 | No significant effect | [1][2] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz (DOT language).

Figure 1: Proposed mechanism of action of this compound in melanogenesis.

Figure 2: Experimental workflow for investigating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-melanogenic effects.

Zebrafish (Danio rerio) Embryo Pigmentation Assay

-

Objective: To assess the in-vivo effect of this compound on melanogenesis in a whole-organism model.

-

Protocol:

-

Healthy zebrafish embryos are collected and placed in 24-well plates at a density of 10-15 embryos per well in embryo medium.

-

At 9 hours post-fertilization (hpf), the medium is replaced with fresh embryo medium containing various concentrations of this compound (e.g., 1, 3, 10 µM) or a vehicle control (e.g., 0.1% DMSO).

-

The embryos are incubated at 28.5°C.

-

At 48 hpf, the pigmentation of the embryos is observed and photographed under a stereomicroscope.

-

The extent of pigmentation is quantified by measuring the pigmented area using image analysis software (e.g., ImageJ).

-

Embryo viability is also assessed by observing heartbeat and morphology.

-

B16-F10 Murine Melanoma Cell Culture and Treatment

-

Objective: To culture and maintain B16-F10 cells for subsequent in-vitro assays.

-

Protocol:

-

B16-F10 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells are seeded in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of this compound for 1 hour.

-

Melanogenesis is then stimulated by adding a final concentration of 100 µM isobutyl-1-methylxanthine (IBMX).

-

Cells are incubated for the desired time period (e.g., 24 or 48 hours) before being harvested for analysis.

-

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxicity of this compound on B16-F10 cells.

-

Protocol:

-

B16-F10 cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well.

-

After overnight incubation, cells are treated with various concentrations of this compound for 48 hours.

-

Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control group.

-

Melanin Content Assay

-

Objective: To quantify the amount of melanin produced by B16-F10 cells after treatment with this compound.

-

Protocol:

-

B16-F10 cells are seeded in a 6-well plate and treated as described above for 48 hours.

-

After incubation, the cells are washed with PBS and harvested.

-

The cell pellet is dissolved in 1 N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.

-

The melanin content is determined by measuring the absorbance of the supernatant at 405 nm using a microplate reader.

-

A standard curve is generated using synthetic melanin.

-

The total protein content of the cell lysate is determined using a BCA protein assay kit to normalize the melanin content.

-

Cellular Tyrosinase Activity Assay

-

Objective: To measure the intracellular tyrosinase activity in B16-F10 cells treated with this compound.

-

Protocol:

-

B16-F10 cells are cultured and treated in a 6-well plate.

-

After treatment, cells are washed with PBS and lysed with a buffer containing 1% Triton X-100 in phosphate buffer.

-

The cell lysates are clarified by centrifugation at 12,000 rpm for 15 minutes at 4°C.

-

The protein concentration of the supernatant is determined.

-

For the activity assay, 50 µg of protein is mixed with 2.5 mM L-DOPA in 50 mM phosphate buffer (pH 6.8).

-

The reaction mixture is incubated at 37°C for 30 minutes.

-

The formation of dopachrome is measured by reading the absorbance at 475 nm.

-

Tyrosinase activity is expressed as a percentage of the vehicle-treated control.[1]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To analyze the mRNA expression levels of MITF and tyrosinase.

-

Protocol:

-

Total RNA is extracted from treated B16-F10 cells using a suitable RNA isolation kit (e.g., TRIzol reagent).

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for MITF, tyrosinase, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

-

Western Blot Analysis

-

Objective: To determine the protein expression levels of tyrosinase.

-

Protocol:

-

Total protein is extracted from treated B16-F10 cells using a lysis buffer containing protease inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody against tyrosinase overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

β-actin is used as a loading control to normalize the protein expression levels.

-

References

Unveiling the Bioactive Potential of p-Hydroxyphenethyl Anisate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl anisate (HP), a natural phenolic compound, has emerged as a molecule of significant interest in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the known biological activities of HP, with a primary focus on its potent anti-melanogenesis properties. Drawing from recent scientific literature, this document details the mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. The evidence presented herein positions this compound as a promising candidate for the development of novel therapeutic and skin-whitening agents.

Introduction

This compound, also known as 4-methoxybenzoic acid 2-(4-hydroxyphenyl)ethyl ester, is a natural compound found in plants such as Notopterygium forbessi and has been isolated from the concentrated Chinese medicine Qiang Huo.[1][2] Structurally, it is an ester formed from p-hydroxyphenethyl alcohol and anisic acid. While traditional use in Chinese medicine has hinted at its therapeutic potential, recent scientific investigations have begun to systematically unravel its diverse biological activities. These include anti-inflammatory, antioxidant, and anti-diabetic effects.[1] However, its most extensively studied and well-documented bioactivity to date is the inhibition of melanogenesis, the process of melanin production.[1][3] This guide will delve into the scientific evidence supporting these biological activities, with a particular emphasis on its potential as a depigmenting agent.

Anti-Melanogenesis Activity

The overproduction of melanin can lead to various hyperpigmentation disorders such as melasma and age spots.[2] The inhibition of melanogenesis is a key strategy in the development of skin-whitening agents.[1][3] this compound has been identified as a potent inhibitor of this process, acting through a multi-level mechanism without inducing significant cytotoxicity.[1]

Mechanism of Action

Scientific studies have elucidated that this compound inhibits melanin synthesis through a dual regulatory action:

-

Transcriptional Downregulation: HP significantly suppresses the mRNA expression of Microphthalmia-associated transcription factor (Mitf), a master regulator of melanogenic gene expression.[1][3] This leads to a subsequent reduction in the transcription of the tyrosinase (Tyr) gene.[1]

-

Enzymatic Inhibition: In addition to its effects on gene expression, HP also directly inhibits the enzymatic activity of tyrosinase, the key enzyme in the melanin biosynthesis pathway.[1] It is suggested to act as a weak competitive inhibitor of tyrosinase.[1]

This dual mechanism, targeting both the synthesis and activity of tyrosinase, makes this compound a particularly effective anti-melanogenic agent.

Quantitative Data on Anti-Melanogenesis Activity

The following table summarizes the key quantitative data from in vivo and in vitro studies on the anti-melanogenesis effects of this compound.

| Assay | Model System | Parameter | Value | Reference |

| Zebrafish Embryo Viability | Danio rerio | No significant toxicity | Up to 10 μM | [1] |

| Melanogenesis Inhibition | B16-F1 Murine Melanoma Cells | IC50 | 99 μM | [1] |

| Whitening Effect | Zebrafish Embryos | Effective Concentration | 5 μM | [1] |

Other Reported Biological Activities

Beyond its well-documented anti-melanogenesis effects, preliminary studies and mentions in the literature suggest that this compound possesses other potentially valuable biological properties.

-

Anti-inflammatory Properties: The compound has been noted to exhibit anti-inflammatory activity, with one study indicating it reduces levels of inflammatory factors like IL-6 in diabetic nephropathy models.[1]

-

Antioxidant Activity: In kidney tissue, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase, glutathione peroxidase, and catalase.[1]

-

Anti-diabetic Properties: There is evidence to suggest that HP may improve blood glucose levels and kidney function, as well as reduce proteinuria in diabetic nephropathy models.[1]

Further research is warranted to fully characterize the mechanisms and therapeutic potential of these additional bioactivities.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound.

Zebrafish-Based In Vivo Screening for Melanogenesis Inhibitors

-

Objective: To assess the effect of this compound on melanogenesis and its toxicity in a whole-organism model.

-

Methodology:

-

Zebrafish embryos are incubated with varying concentrations of this compound.

-

The viability of the embryos is monitored throughout the experiment.

-

Pigment precipitation during embryo development is observed and quantified to assess the whitening effect.

-

A known melanogenesis inhibitor, such as raspberry ketone, can be used as a positive control.[1]

-

B16-F1 Murine Melanoma Cell Assay

-

Objective: To investigate the effect of this compound on melanin synthesis and cell viability in a mammalian cell line.

-

Methodology:

-

B16-F1 murine melanoma cells are cultured in appropriate media.

-

Melanogenesis is stimulated using an agent like isobutyl-1-methylxanthine (IBMX).

-

Cells are treated with various concentrations of this compound.

-

Cell viability is assessed using a standard method (e.g., MTT assay).

-

Melanin content in the cells is quantified to determine the inhibitory effect of the compound.

-

Tyrosinase Activity Assay

-

Objective: To determine the direct inhibitory effect of this compound on tyrosinase enzymatic activity.

-

Methodology:

-

A solution of mushroom tyrosinase is prepared.

-

The enzyme is incubated with its substrate, L-DOPA, in the presence and absence of this compound.

-

The formation of dopachrome is monitored spectrophotometrically to measure the rate of the enzymatic reaction.

-

The type of inhibition (e.g., competitive, non-competitive) can be determined by analyzing reaction kinetics at different substrate concentrations.

-

Gene Expression Analysis (qRT-PCR)

-

Objective: To quantify the effect of this compound on the mRNA expression of melanogenesis-related genes.

-

Methodology:

-

B16-F1 cells are treated with this compound.

-

Total RNA is extracted from the cells.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR (qRT-PCR) is carried out using specific primers for Mitf and tyrosinase genes.

-

The relative expression levels of the target genes are normalized to a housekeeping gene.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the biological activity and study of this compound.

References

Unveiling p-Hydroxyphenethyl Anisate: A Technical Guide to Its Natural Origins and Purification

For Immediate Release

This technical guide provides an in-depth overview of p-Hydroxyphenethyl anisate, a naturally occurring compound with significant potential in therapeutic and cosmetic applications. The document details its primary natural sources, concentration levels, and a comprehensive protocol for its isolation and purification. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound is a phenolic compound that has garnered attention for its notable biological activities, including potent anti-melanogenesis properties.[1][2] This document outlines the key botanical sources of this compound and presents a robust methodology for its extraction and purification, enabling further research into its therapeutic applications.

Natural Sources and Abundance

The primary documented natural source of this compound is the traditional Chinese medicinal herb Qiang Huo.[3] This herb is derived from the roots and rhizomes of plants belonging to the Notopterygium genus, most notably Notopterygium forbesii and Notopterygium incisum.[3][4]

Phytochemical analyses have revealed that the concentration of this compound can vary significantly depending on the specific plant species and even the geographical region of cultivation.[3] Notably, it is found in abundance in N. forbesii while being undetectable in N. incisum.[3] This distinction is critical for the targeted isolation of the compound.

Quantitative Data on this compound Content

| Natural Source | Plant Part | Concentration (% of Dried Weight) | Reference |

| Notopterygium forbesii | Roots | ~1.1% | [3] |

| Notopterygium forbesii | Roots | 0 - 5.55% (across 11 batches) | [3] |

| Notopterygium incisum | Roots/Rhizomes | Undetectable | [3] |

Isolation and Purification: An Experimental Protocol

The successful isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic separation. The following protocol is based on established methodologies for isolating this compound from Qiang Huo.[1][2]

Extraction

-

Starting Material: Dried and powdered herbal material of Notopterygium forbesii.

-

Solvent: Methanol.

-

Procedure: The powdered plant material is subjected to exhaustive extraction with methanol. This can be achieved through methods such as maceration, soxhlet extraction, or ultrasonication to ensure efficient recovery of the compound. The resulting mixture is then filtered to separate the crude methanol extract from the solid plant residue. The filtrate is concentrated under reduced pressure to yield the crude extract.

Chromatographic Fractionation

-

Technique: LH-20 Column Chromatography.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Procedure: The crude methanol extract is dissolved in a minimal amount of methanol and loaded onto a Sephadex LH-20 column. The column is then eluted with methanol. Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

Purification

-

Technique: Preparative High-Performance Liquid Chromatography (Prep-HPLC).

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water is typically used. The exact gradient profile should be optimized based on the specific column and system.

-

Procedure: The fractions from the LH-20 column that are rich in this compound are pooled, concentrated, and then subjected to preparative HPLC. The peak corresponding to this compound is collected. The purity of the isolated compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Biological Activity: Anti-Melanogenesis Signaling Pathway

This compound has been identified as a potent inhibitor of melanogenesis.[1][2] Its mechanism of action involves the downregulation of key factors in the melanin synthesis pathway.

The compound suppresses the expression of Microphthalmia-associated transcription factor (Mitf), which is a master regulator of melanogenic gene expression.[1] This leads to a subsequent reduction in the transcription and protein levels of tyrosinase (Tyr), the rate-limiting enzyme in melanin production.[1][2] The overall effect is a significant decrease in melanin synthesis.

Caption: Signaling pathway of this compound in melanogenesis inhibition.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of p-Hydroxyphenethyl Anisate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for p-hydroxyphenethyl anisate, a compound of interest for researchers, scientists, and professionals in drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Summary of Spectroscopic Data

The spectroscopic data for this compound (also known as 2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate) is summarized below. This data is essential for the structural elucidation and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (Anisate) | ~7.9 (d) | Doublet | ~8.8 |

| Ar-H (Anisate) | ~6.9 (d) | Doublet | ~8.8 |

| Ar-H (Phenethyl) | ~7.1 (d) | Doublet | ~8.5 |

| Ar-H (Phenethyl) | ~6.7 (d) | Doublet | ~8.5 |

| -OCH₃ | ~3.8 (s) | Singlet | - |

| -COOCH₂- | ~4.4 (t) | Triplet | ~7.0 |

| Ar-CH₂- | ~3.0 (t) | Triplet | ~7.0 |

| Ar-OH | Variable | Singlet (broad) | - |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~166 |

| Ar-C (Anisate, C-O) | ~163 |

| Ar-C (Phenethyl, C-O) | ~155 |

| Ar-C (Anisate) | ~131, 122, 113 |

| Ar-C (Phenethyl) | ~130, 129, 115 |

| -OCH₃ | ~55 |

| -COOCH₂- | ~65 |

| Ar-CH₂- | ~34 |

Table 3: IR Spectroscopic Data

| Functional Group | Absorption Range (cm⁻¹) |

| O-H Stretch (Phenolic) | 3500-3200 (broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Ester) | ~1715 |

| C=C Stretch (Aromatic) | 1610, 1510 |

| C-O Stretch (Ester) | 1280, 1170 |

Table 4: Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | 272.10 |

| [M-C₈H₉O]⁺ (Anisoyl cation) | 135.04 |

| [M-C₉H₉O₂]⁺ (Hydroxyphenethyl cation) | 121.06 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of p-hydroxyphenethyl alcohol (tyrosol) with anisoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation and application of this compound.

p-Hydroxyphenethyl Anisate: A Comprehensive Technical Overview of its Discovery, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl anisate (HP), a naturally occurring phenolic ester, has emerged as a compound of significant interest in the fields of dermatology and pharmacology. Initially identified as a potent inhibitor of melanogenesis, its discovery has paved the way for investigations into its broader therapeutic potential. This technical guide provides an in-depth overview of the discovery, history, synthesis, and multifaceted biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and History

This compound has been identified as a key bioactive constituent in traditional Chinese medicines, notably from the rhizomes of Notopterygium incisum Ting ex H.T. Chang and Notopterygium forbesii Boiss., commonly known as "Qiang Huo". While it has been recognized as a component of these medicinal plants for some time, a pivotal study recently highlighted its specific role as a potent anti-melanogenesis agent. This discovery was the result of a systematic, chromatography-guided purification and characterization effort aimed at identifying the active compounds within "Qiang Huo" responsible for its observed skin-whitening effects.[1][2]

The historical use of Notopterygium species in traditional medicine for treating various ailments, including skin conditions, provided the initial impetus for modern scientific investigation. The isolation and structural elucidation of this compound from these sources marked a significant step in understanding the molecular basis of their therapeutic properties.

Synthesis of this compound

The chemical synthesis of this compound has been achieved, providing a reliable source of the compound for research and development purposes, independent of natural extraction.

Synthetic Pathway

A common synthetic route involves the esterification of 4-hydroxyphenethyl alcohol with anisic acid or its derivatives. A reported synthesis starts from 4-hydroxy benzoic acid and methyl 4-hydroxyphenylacetate. The molecular structure of the synthesized compound is typically verified through elemental analysis, Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS).

A logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-melanogenic properties being the most extensively studied. Emerging evidence also points to its potential as an anti-inflammatory, antioxidant, and anti-diabetic agent.

Anti-Melanogenesis Activity

Mechanism of Action: this compound inhibits melanin synthesis through a multi-target mechanism. It downregulates the expression of Microphthalmia-associated transcription factor (Mitf), a key regulator of melanogenesis.[1][2] This, in turn, suppresses the transcription of tyrosinase (TYR), the rate-limiting enzyme in melanin production. The reduction in tyrosinase mRNA leads to decreased tyrosinase protein levels and, consequently, reduced enzymatic activity.[1]

The proposed signaling pathway for the anti-melanogenesis effect is illustrated below:

Caption: Signaling pathway of melanogenesis inhibition by p-HPEA.

Quantitative Data:

| Assay Type | Model System | Endpoint | Result | Reference |

| Melanogenesis Inhibition | Zebrafish Embryos | IC₅₀ | 1.3 µM | [2] |

| Cytotoxicity | Zebrafish Embryos | - | No significant effect up to 10 µM | [2] |

| Melanin Content | B16-F1 Murine Melanoma Cells | Inhibition | Significant suppression | [1][2] |

| Tyrosinase Activity | Cell-free and Cellular | Inhibition | Marked inhibition | [1][2] |

Anti-inflammatory, Antioxidant, and Anti-diabetic Properties

Preliminary studies suggest that this compound possesses anti-inflammatory, antioxidant, and anti-diabetic properties. It has been shown to reduce levels of inflammatory factors like IL-6 in models of diabetic nephropathy.[2] Further quantitative analysis is required to fully characterize these activities.

Experimental Protocols

Isolation of this compound from Qiang Huo[1]

-

Extraction: Powdered "Qiang Huo" is extracted with methanol.

-

Fractionation: The methanol extract is subjected to LH-20 column chromatography to separate fractions.

-

Purification: The target compound is purified from the active fraction using preparative C18 HPLC.

-

Identification: The purified compound is identified as this compound through spectroscopic analysis (NMR, MS).

The general workflow for isolation is as follows:

Caption: Isolation workflow of this compound.

Zebrafish-Based Melanogenesis Inhibition Assay[2]

-

Embryo Collection and Treatment: Fertilized zebrafish embryos are collected and placed in a multi-well plate. The embryos are incubated with varying concentrations of this compound (e.g., up to 10 µM).

-

Incubation: Embryos are incubated for a defined period (e.g., 72 hours), with daily renewal of the treatment solution.

-

Viability Assessment: Embryo viability is monitored throughout the experiment.

-

Pigmentation Analysis: At the end of the incubation period, the pigmentation of the zebrafish larvae is observed and quantified, for example, by measuring the pigmented area using imaging software.

B16-F1 Murine Melanoma Cell Melanin Content Assay

-

Cell Culture and Treatment: B16-F1 cells are cultured in appropriate media. Cells are then treated with a melanogenesis stimulator (e.g., IBMX) in the presence or absence of various concentrations of this compound.

-

Cell Lysis: After a set incubation period, the cells are harvested and lysed.

-

Melanin Quantification: The melanin content in the cell lysates is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) after solubilizing the melanin pellet in a suitable solvent (e.g., 1N NaOH).

-

Data Normalization: Melanin content is typically normalized to the total protein concentration of the cell lysate.

Tyrosinase Activity Assay

-

Enzyme Preparation: Tyrosinase can be obtained from a commercial source (e.g., mushroom tyrosinase) or prepared from cell lysates (e.g., B16-F1 cells).

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 6.8), the tyrosinase substrate (e.g., L-DOPA), and the test compound (this compound) at various concentrations.

-

Enzyme Reaction: The reaction is initiated by adding the tyrosinase enzyme to the mixture.

-

Spectrophotometric Measurement: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

-

Inhibition Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-melanogenic properties and potential applications in dermatology and cosmetics. Its mechanism of action, involving the downregulation of the Mitf-tyrosinase pathway, provides a solid foundation for its development as a skin-whitening agent. The available synthetic route ensures a consistent supply for further research.

Future research should focus on:

-

A more detailed investigation into its anti-inflammatory, antioxidant, and anti-diabetic activities, including the determination of IC₅₀ values and elucidation of the underlying mechanisms.

-

In-depth preclinical and clinical studies to evaluate the safety and efficacy of this compound for topical applications.

-

Optimization of the synthetic process to improve yield and reduce costs for potential commercialization.

-

Exploration of its potential in combination therapies for various skin disorders.

This comprehensive technical guide serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutic agents from natural sources.

References

p-Hydroxyphenethyl Anisate: A Comprehensive Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl anisate (HP), a phenolic compound found in several traditional medicinal herbs, is gaining increasing attention for its diverse pharmacological activities. Historically used as a component of herbal remedies, modern scientific investigation is beginning to unravel the molecular mechanisms behind its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role in traditional medicine, its demonstrated biological activities, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Traditional Medicine Context

This compound is a significant constituent of plants used in traditional Chinese medicine, most notably from the rhizomes of Notopterygium forbesii (Qiang Huo) and Gastrodia elata (Tian Ma).[1][2][3] In traditional practice, "Qiang Huo" is utilized for its properties in dispelling wind-cold, alleviating pain, and managing conditions such as headaches and arthritis.[3] Gastrodia elata is traditionally used to address neurological issues, including dizziness, convulsions, and epilepsy.[2][4][5] The presence of this compound in these plants suggests its contribution to their therapeutic effects, which has prompted further scientific investigation into its specific biological activities.

Pharmacological Activities and Mechanisms of Action

Scientific studies have begun to validate the traditional uses of plants containing this compound, attributing several key pharmacological activities to this compound. These include anti-melanogenesis, anti-inflammatory, antioxidant, and neuroprotective effects.

Anti-Melanogenesis Activity

One of the most well-documented activities of this compound is its potent ability to inhibit melanin synthesis.[6] This has significant implications for its use in dermatology and cosmetology as a skin-lightening agent.

Quantitative Data on Anti-Melanogenesis Activity

| Parameter | Value | Cell/System | Reference |

| IC50 | 1.3 µM | Zebrafish embryos | [6] |

Mechanism of Action

This compound inhibits melanogenesis through a multi-faceted mechanism that involves the downregulation of key enzymes and transcription factors in the melanin synthesis pathway.[6] The primary mechanism involves the suppression of the cAMP/PKA/CREB signaling cascade, which leads to a decrease in the expression of Microphthalmia-associated transcription factor (MITF).[6] MITF is a master regulator of melanogenic genes, and its downregulation results in reduced transcription of tyrosinase (TYR), the rate-limiting enzyme in melanin production.[6] This leads to decreased tyrosinase protein levels and, consequently, reduced melanin synthesis.

Signaling pathway of melanogenesis inhibition by this compound.

Anti-Inflammatory and Antioxidant Activities

Phenolic compounds are well-known for their anti-inflammatory and antioxidant properties. While specific quantitative data for isolated this compound is limited in the current literature, studies on the plant extracts from which it is derived provide strong evidence for these activities.

Phenolic compounds from Gastrodia elata have been shown to possess anti-inflammatory and analgesic properties in vivo.[1] These compounds inhibit cyclooxygenase (COX) activity and silica-induced reactive oxygen species (ROS) generation in a dose-dependent manner.[1] Gastrodin, another major component of Gastrodia elata, exhibits its anti-inflammatory effects by modulating the Nrf2/HO-1 and NF-κB pathways.[2] Extracts of Notopterygium forbesii and its constituents have also been shown to attenuate pro-inflammatory responses to lipopolysaccharide in macrophages.[3]

Putative Mechanisms of Action

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][5] Its antioxidant activity is presumed to be due to its ability to scavenge free radicals, a characteristic feature of phenolic compounds.

Neuroprotective Effects

The traditional use of Gastrodia elata for neurological disorders suggests that its constituents, including this compound, may have neuroprotective properties.[2][4][5] Modern research has shown that the active components of Gastrodia elata can protect neurons, reduce neurotoxicity, and promote nerve regeneration and survival.[2][5] For instance, gastrodin exerts neuroprotection by scavenging reactive oxygen species and suppressing pro-inflammatory cytokines.[2][5] While direct evidence for this compound is still emerging, its presence in this neuroprotective herb is noteworthy.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's biological activities.

Extraction and Isolation of this compound from Notopterygium forbesii (Qiang Huo)

The following workflow outlines the general procedure for isolating this compound from its natural source.

Workflow for the extraction and isolation of this compound.

Detailed Methodology:

-

Preparation of Plant Material: Dried rhizomes of Notopterygium forbesii are ground into a fine powder.

-

Extraction: The powder is extracted with methanol at room temperature.

-

Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on a Sephadex LH-20 column to separate fractions based on molecular size.

-

Purification: Fractions containing this compound, as identified by techniques like HPLC, are further purified using preparative C18 high-performance liquid chromatography (HPLC) to obtain the pure compound.[6]

In Vitro Anti-Melanogenesis Assay

This protocol describes the evaluation of the anti-melanogenesis activity of this compound in a murine melanoma cell line.

Cell Line: B16-F1 or B16F10 murine melanoma cells.

Key Reagents:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

α-Melanocyte-Stimulating Hormone (α-MSH) or 3-isobutyl-1-methylxanthine (IBMX) to stimulate melanogenesis

-

This compound

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay

Experimental Workflow:

Workflow for in vitro anti-melanogenesis assays.

Detailed Methodologies:

-

Cell Culture and Treatment: B16 melanoma cells are cultured in DMEM supplemented with FBS and antibiotics. Cells are seeded in multi-well plates and treated with various concentrations of this compound in the presence of a melanogenesis stimulator like α-MSH or IBMX for 48-72 hours.

-

Cytotoxicity Assay (MTT): To ensure that the observed effects are not due to cell death, a cytotoxicity assay is performed. After treatment, MTT solution is added to the cells. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured to determine cell viability.

-

Melanin Content Assay: After treatment, cells are harvested and lysed. The melanin pellets are dissolved in a solution of NaOH and DMSO, and the absorbance is measured at approximately 405 nm to quantify the melanin content.

-

Cellular Tyrosinase Activity Assay: Cell lysates are prepared, and the protein concentration is determined. The lysate is then incubated with L-DOPA, and the formation of dopachrome is measured spectrophotometrically to determine the cellular tyrosinase activity.

In Vitro Antioxidant Activity Assays (General Protocols)

While specific data for this compound is pending, the following are standard protocols for assessing antioxidant activity that would be applicable.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8][9]

-

Procedure: A solution of DPPH in methanol is mixed with various concentrations of the test compound. After incubation in the dark, the absorbance is measured at around 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[7][8][9]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[10][11] The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

-

Procedure: The ABTS•+ is generated by reacting ABTS with potassium persulfate. This solution is then diluted to a specific absorbance. The test compound is added, and the decrease in absorbance at approximately 734 nm is measured. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10][11]

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages (General Protocol)

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a compound on NO production is measured.[6][12][13][14]

-

Procedure: RAW 264.7 cells are pre-treated with various concentrations of the test compound and then stimulated with LPS. After incubation, the amount of nitrite (a stable product of NO) in the culture medium is quantified using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production. Cell viability is also assessed to rule out cytotoxicity.[6][12][13][14]

In Vitro Neuroprotection Assay (General Protocol)

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by neurotoxins or oxidative stress.[15][16][17][18][19][20]

-

Procedure: SH-SY5Y cells are pre-treated with the test compound and then exposed to a neurotoxic stimulus, such as hydrogen peroxide (H2O2) for oxidative stress or glutamate for excitotoxicity. Cell viability is then measured using methods like the MTT assay to determine the protective effect of the compound.[15][16][17][18][19][20]

Conclusion and Future Directions

This compound is a promising bioactive compound with a well-established role in the inhibition of melanogenesis. Its presence in traditional medicinal plants known for their anti-inflammatory, antioxidant, and neuroprotective properties strongly suggests that it may also be a key contributor to these effects. While quantitative data for these latter activities of the isolated compound are still limited, the available evidence provides a strong rationale for further investigation.

Future research should focus on:

-

Quantifying the anti-inflammatory, antioxidant, and neuroprotective effects of isolated this compound using standardized in vitro and in vivo models.

-

Elucidating the specific molecular targets and signaling pathways involved in these activities.

-

Conducting preclinical studies to evaluate its safety and efficacy for potential therapeutic applications.

This in-depth technical guide serves as a foundational resource to stimulate and guide further research into the multifaceted pharmacological potential of this compound, bridging the gap between its traditional use and modern drug discovery.

References

- 1. Anti-inflammatory action of phenolic compounds from Gastrodia elata root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuropharmacological effects of Gastrodia elata Blume and its active ingredients [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Anti-allergic and anti-inflammatory effects of Gastrodia elata Blume extract in ovalbumin-induced asthma rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tmrjournals.com [tmrjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Free radical scavenging activity [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions [mdpi.com]

- 19. Neuroprotective effects of Paeonia Lactiflora extract against cell death of dopaminergic SH-SY5Y cells is mediated by epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Elucidation of the Neuroprotective Effects of Astaxanthin Against Amyloid β Toxicity in the SH-SY5Y Human Neuroblastoma Cell Line | MDPI [mdpi.com]

In Silico Prediction of p-Hydroxyphenethyl Anisate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl anisate, a natural phenolic compound, has demonstrated a range of biological activities, including anti-melanogenic, anti-inflammatory, and antioxidant properties.[1] This technical guide provides an in-depth overview of a hypothetical in silico approach to predict and validate the bioactivity of this compound. The document outlines detailed experimental protocols for in vitro validation and presents a framework for computational analysis, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All quantitative data are summarized in structured tables, and key workflows and signaling pathways are visualized using diagrams in the DOT language.

Introduction to this compound

This compound is a natural compound that has been identified as a potent inhibitor of melanogenesis.[1][2] It has been shown to suppress melanin synthesis without affecting cell viability.[1] Beyond its effects on pigmentation, this compound is also recognized for its potential anti-inflammatory and antioxidant activities.[1] These properties make it a compound of significant interest for dermatological and therapeutic applications.

This guide will explore a systematic in silico approach to further elucidate the bioactivity of this compound. By combining computational predictions with established experimental validation methods, researchers can accelerate the discovery and development of novel applications for this promising natural product.

In Silico Prediction of Bioactivity

A comprehensive in silico analysis can provide valuable insights into the potential biological targets and pharmacokinetic properties of this compound. This section outlines a hypothetical workflow for such a study.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. Based on the known bioactivities of this compound, several key protein targets can be proposed for in silico docking studies.

Table 1: Proposed Protein Targets for Molecular Docking

| Bioactivity | Proposed Protein Target | PDB ID | Rationale |

| Anti-melanogenesis | Tyrosinase | 2Y9X | Key enzyme in melanin biosynthesis, known to be inhibited by this compound.[1][2] |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 5IKR | A key enzyme in the inflammatory pathway, a common target for anti-inflammatory compounds. |

| Anti-inflammatory | Nuclear factor-kappa B (NF-κB) p50/p65 | 1VKX | A critical transcription factor involved in the inflammatory response. |

| Antioxidant | Keap1 (Kelch-like ECH-associated protein 1) | 4CXI | A key regulator of the Nrf2 antioxidant response pathway. |

A generalized molecular docking workflow is depicted below.

ADMET Prediction

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicity profiles of a compound. Various computational tools and web servers can be used for this purpose.

Table 2: Predicted ADMET Properties of this compound (Hypothetical)

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption is likely. |

| Human Intestinal Absorption | > 90% | Well absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant central nervous system effects. |

| Plasma Protein Binding | Moderate | Moderate distribution in the body. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| CYP3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Low | Minimal impact on renal excretion of other drugs. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

The workflow for in silico ADMET prediction is outlined below.

Experimental Protocols for Bioactivity Validation

The following protocols provide a framework for the in vitro validation of the predicted bioactivities of this compound.

Anti-Melanogenesis Assays

This assay determines the direct inhibitory effect of this compound on tyrosinase activity.

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 20 µL of various concentrations of this compound solution.

-

Add 50 µL of mushroom tyrosinase solution (in phosphate buffer, pH 6.8) to each well and incubate at 25°C for 10 minutes.[3][4]

-

Initiate the reaction by adding 30 µL of L-DOPA solution.

-

Measure the absorbance at 475-510 nm at regular intervals to monitor the formation of dopachrome.[3][4]

-

Calculate the percentage of tyrosinase inhibition relative to a control without the inhibitor.

This assay quantifies the effect of this compound on melanin production in a cellular context.

Protocol:

-

Seed B16-F1 melanoma cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a melanogenesis stimulator (e.g., α-MSH) for 72 hours.

-

Harvest the cells and wash with PBS.

-

Lyse the cell pellets in 1 M NaOH with 10% DMSO at 80°C for 1 hour.

-

Measure the absorbance of the lysates at 490 nm to determine the melanin content.[5]

-

Normalize the melanin content to the total protein concentration of each sample.

This method is used to assess the expression levels of key proteins in the melanogenesis pathway, such as tyrosinase and Microphthalmia-associated transcription factor (MITF).

Protocol:

-

Treat B16-F1 cells with this compound as described in the melanin content assay.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

-

Block the membrane and incubate with primary antibodies against tyrosinase, MITF, and a loading control (e.g., β-actin) overnight at 4°C.[7]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

-

Detect the protein bands using a chemiluminescence substrate and quantify the band intensities.[8]

Anti-Inflammatory and Antioxidant Assays

Standard in vitro assays can be adapted to evaluate the anti-inflammatory and antioxidant potential of this compound.

Table 3: In Vitro Assays for Anti-Inflammatory and Antioxidant Activity

| Activity | Assay | Principle |

| Anti-inflammatory | Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages | Measures the inhibition of NO production, a key inflammatory mediator. |

| Anti-inflammatory | COX-2 Inhibition Assay | Determines the direct inhibitory effect on the COX-2 enzyme. |

| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of the compound to scavenge free radicals. |

| Antioxidant | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Another common method to assess free radical scavenging capacity. |

Signaling Pathway Analysis

Based on experimental evidence, this compound is known to inhibit melanogenesis by downregulating the expression of MITF, which in turn reduces the expression and activity of tyrosinase.[1][2]

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction and in vitro validation of the bioactivities of this compound. By integrating computational approaches such as molecular docking and ADMET prediction with established experimental protocols, researchers can efficiently explore the therapeutic potential of this natural compound. The outlined methodologies and workflows serve as a valuable resource for scientists and professionals in the fields of drug discovery, pharmacology, and cosmetic science, facilitating a deeper understanding of the mechanisms of action of this compound and accelerating its development into novel therapeutic and cosmetic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. activeconceptsllc.com [activeconceptsllc.com]

- 4. abcam.com [abcam.com]

- 5. miRNA profiling of B16F10 melanoma cell exosomes reveals melanin synthesis-related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad.com [bio-rad.com]

Potential Therapeutic Targets of p-Hydroxyphenethyl Anisate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl anisate, a phenolic compound isolated from the traditional Chinese medicine Qiang Huo (Notopterygium forbesii), has garnered scientific interest for its diverse bioactive properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic targets, focusing on its well-documented anti-melanogenic effects and its putative anti-inflammatory and antioxidant activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Anti-Melanogenesis Activity

The most extensively studied therapeutic potential of this compound lies in its ability to inhibit melanogenesis, the process of melanin production. Overproduction of melanin can lead to hyperpigmentation disorders.

Quantitative Data

The inhibitory effect of this compound on melanin synthesis has been quantified in cell-based assays.

| Parameter | Cell Line | Condition | IC50 Value | Reference |

| Melanin Content | B16-F1 murine melanoma cells | IBMX-stimulated | 1.3 µM | [1] |

Mechanism of Action: Targeting the cAMP/PKA/CREB/MITF Signaling Pathway

This compound exerts its anti-melanogenic effects primarily through the downregulation of key enzymes and transcription factors in the melanogenesis signaling cascade.[1][3] The central mechanism involves the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. This inhibition is achieved through a dual action:

-

Transcriptional Downregulation: this compound suppresses the mRNA expression of Microphthalmia-associated transcription factor (Mitf), a master regulator of melanogenic gene expression.[1][3] This leads to a subsequent decrease in the transcription of the tyrosinase gene (Tyr).

-

Enzymatic Inhibition: Evidence also suggests a direct, albeit weaker, competitive inhibition of tyrosinase activity.

The upstream signaling pathway implicated in the downregulation of Mitf is the cAMP/PKA/CREB axis. It is hypothesized that this compound interferes with this pathway, potentially at the level of cAMP production, PKA activation, or CREB phosphorylation, ultimately leading to reduced Mitf expression.

Experimental Protocols

B16-F1 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed B16-F1 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a stimulator of melanogenesis, such as 3-isobutyl-1-methylxanthine (IBMX), for 72 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS), detach them using trypsin, and centrifuge to obtain a cell pellet.

-

Melanin Solubilization: Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

-

Quantification: Measure the absorbance of the supernatant at 405 nm using a microplate reader. Normalize the melanin content to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.

-

Cell Lysate Preparation: Wash treated B16-F1 cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100. Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Enzymatic Reaction: In a 96-well plate, mix 80 µL of the cell lysate (containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA.

-

Measurement: Incubate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome.

-

Activity Calculation: Calculate the tyrosinase activity from the slope of the initial linear portion of the absorbance curve and express it as a percentage of the activity in control cells.

Anti-Inflammatory and Antioxidant Potential

While less characterized than its anti-melanogenic properties, this compound is suggested to possess anti-inflammatory and antioxidant activities, likely contributing to the therapeutic effects of Notopterygium forbesii extracts.

Inferred Mechanisms of Action

Direct quantitative data for the anti-inflammatory and antioxidant activities of this compound are currently limited. However, studies on Notopterygium forbesii extracts and structurally related compounds provide insights into potential mechanisms.

Extracts of Notopterygium forbesii have been shown to attenuate pro-inflammatory responses induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages.[1] This suggests that constituents of the extract, including this compound, may interfere with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: Anethole, a compound with structural similarities to the anisate moiety of this compound, has been shown to suppress NF-κB activation by blocking the degradation of its inhibitor, IκB-α, in an LPS-induced acute lung injury model.[4] It is plausible that this compound employs a similar mechanism to inhibit the transcription of pro-inflammatory cytokines.

-

MAPK Pathway: The anti-inflammatory effects of Notopterygium forbesii have been linked to the modulation of the p38 MAPK pathway.[5]

The phenolic structure of this compound suggests inherent antioxidant properties through free radical scavenging. Furthermore, extracts from Notopterygium forbesii have been shown to induce the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme, via the activation of the Nrf2 transcription factor.[5] This suggests that this compound may contribute to cellular antioxidant defenses by both direct and indirect mechanisms.

Experimental Protocols

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

-

Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Incubation: Add various concentrations of this compound to the DPPH solution.

-

Measurement: Incubate the mixture in the dark at room temperature for 30 minutes. Measure the decrease in absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Summary and Future Directions

This compound presents a promising scaffold for the development of therapeutic agents, particularly in the field of dermatology for the treatment of hyperpigmentation. Its potent anti-melanogenic activity, mediated through the downregulation of the cAMP/PKA/CREB/MITF signaling pathway, is well-supported by quantitative data.

The anti-inflammatory and antioxidant properties of this compound are less defined but hold significant therapeutic potential. Future research should focus on:

-

Quantitative evaluation of the anti-inflammatory and antioxidant activities of purified this compound using standardized in vitro assays to determine IC50 values.

-

Elucidation of the precise molecular targets within the NF-κB and MAPK signaling pathways.

-

In vivo studies to validate the therapeutic efficacy and safety of this compound in animal models of hyperpigmentation, inflammation, and oxidative stress-related diseases.

This technical guide provides a foundation for these future investigations, which will be crucial in fully realizing the therapeutic potential of this natural compound.

References

- 1. Notopterygium forbesii Boiss extract and its active constituent phenethyl ferulate attenuate pro-inflammatory responses to lipopolysaccharide in RAW 264.7 macrophages. A "protective" role for oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Chromatography-guided purification and characterization of p- hydroxyphenethyl anisate as a potent anti-melanogenesis component from the concentrated Chinese medicine, Qiang Huo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of anethole in lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Notopterygium forbesii boiss extract and its active constituents increase reactive species and heme oxygenase-1 in human fetal hepatocytes: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for p-Hydroxyphenethyl Anisate: An Application Note for Researchers

Abstract

This document provides a detailed synthesis protocol for p-hydroxyphenethyl anisate, a naturally occurring ester with potential applications in the pharmaceutical and cosmetic industries. This protocol is intended for researchers, scientists, and drug development professionals. The synthesis involves a two-step process commencing with the preparation of the starting materials, p-hydroxyphenethyl alcohol and p-anisoyl chloride, followed by their esterification to yield the final product. This application note includes detailed experimental procedures, tables of quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound, also known as 2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate, is a natural compound found in medicinal plants such as Notopterygium incisum Ting.[1] This molecule has garnered interest due to its potential biological activities. This document outlines a reproducible laboratory-scale synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through the esterification of p-hydroxyphenethyl alcohol with p-anisoyl chloride. The overall reaction scheme is presented below.

Figure 1: Synthesis workflow for this compound.

Physicochemical Properties and Characterization Data